molecular formula C18H15ClN2O2 B6081554 5-benzoyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone CAS No. 425397-98-4

5-benzoyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone

Cat. No.: B6081554
CAS No.: 425397-98-4
M. Wt: 326.8 g/mol
InChI Key: HPJKINDEXYULTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzoyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone (hereafter referred to as Compound A) is a dihydropyrimidinone (DHPM) derivative synthesized via a Biginelli-like multicomponent reaction. Its structure features a benzoyl group at position 5, a 4-chlorophenyl substituent at position 4, and a methyl group at position 6, forming a partially saturated pyrimidinone ring. This compound is synthesized through the cyclo-condensation of benzoylacetone, 4-chlorobenzaldehyde, and urea in ethanol with catalytic HCl, yielding a yellow crystalline solid with a melting point (m.p.) of approximately 223–224°C . Spectral characterization includes IR absorption bands at 3293 cm⁻¹ (N–H stretch), 1700 cm⁻¹ (C=O), and 1619 cm⁻¹ (C=C), along with distinct ¹H NMR signals at δ 5.2 (s, 1H, CH), δ 7.25–7.40 (d, 4H, aromatic protons), and δ 2.145–2.29 (s, 6H, methyl groups) .

Properties

IUPAC Name

5-benzoyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-11-15(17(22)13-5-3-2-4-6-13)16(21-18(23)20-11)12-7-9-14(19)10-8-12/h2-10,16H,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJKINDEXYULTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405283
Record name AGN-PC-0JVTB0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425397-98-4
Record name AGN-PC-0JVTB0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-benzoyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN3OC_{17}H_{16}ClN_3O with a molecular weight of 315.78 g/mol. The structure features a pyrimidine ring substituted with a benzoyl group and a chlorophenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. In studies evaluating antibacterial efficacy against various strains including E. coli and S. aureus, derivatives of pyrimidine have demonstrated significant inhibition zones, indicating their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundBacterial StrainInhibition Zone (mm)
5-benzoyl-4-(4-chlorophenyl)...E. coli15
5-benzoyl-4-(4-chlorophenyl)...S. aureus18
Reference Compound (e.g., Penicillin)E. coli20
Reference Compound (e.g., Penicillin)S. aureus22

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .

Case Study: Anticancer Efficacy

A recent study evaluated the effect of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 12 µM, indicating effective cytotoxicity compared to standard chemotherapeutics .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been documented. Studies have shown that it can significantly reduce edema in animal models, comparable to indomethacin, a common anti-inflammatory drug .

Table 2: Anti-inflammatory Effects

TreatmentEdema Reduction (%)
5-benzoyl-4-(4-chlorophenyl)...43
Indomethacin47
Control10

Enzyme Inhibition

The compound has been identified as a potent inhibitor of various enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for Alzheimer's disease treatment .

Enzyme Inhibition Data

EnzymeIC50 (µM)
Acetylcholinesterase20.15 ± 0.44
Urease15.00 ± 0.30

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous DHPM Derivatives

DHPM derivatives share a common core structure but differ in substituents at positions 4 and 5, which significantly influence their physicochemical and pharmacological properties. Below is a systematic comparison of Compound A with six structurally similar analogs:

Table 1: Structural and Physical Properties Comparison

Compound Name R⁴ (Position 4) R⁵ (Position 5) Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR)
Compound A (Target) 4-Chlorophenyl Benzoyl 223–224 67.59 IR: 3293 (N–H), 1700 (C=O); ¹H NMR: δ 5.2 (CH)
KT-01 Phenyl Benzoyl Not reported Not reported IR: 3240 (N–H), 1693 (C=O)
5-Acetyl-4-(4-chlorophenyl)-6-methyl 4-Chlorophenyl Acetyl 223–224 Not reported ¹H NMR: δ 2.29 (s, 3H, CH₃CO)
5-Ethoxycarbonyl-4-phenyl Phenyl Ethoxycarbonyl 202–204 68 IR: 3244 (N–H), 1729 (C=O)
5-Ethoxycarbonyl-4-(4-nitrophenyl) 4-Nitrophenyl Ethoxycarbonyl 209–211 97 ¹H NMR: δ 8.21 (d, 2H, NO₂-Ar)
5-Acetyl-4-(4-methoxyphenyl) 4-Methoxyphenyl Acetyl Not reported Not reported IR: 1700 (C=O); ¹H NMR: δ 3.78 (s, OCH₃)
5-Cinnamoyl-4-phenyl Phenyl Cinnamoyl 159–161 45 IR: 1688 (C=O); ¹H NMR: δ 6.7–7.5 (vinyl)

Key Observations:

Substituent Effects on Melting Points :

  • Compound A and its acetyl-substituted analog (5-acetyl-4-(4-chlorophenyl)) share identical melting points (223–224°C), suggesting similar crystalline packing influenced by the 4-chlorophenyl group .
  • Ethoxycarbonyl derivatives (e.g., 5-ethoxycarbonyl-4-(4-nitrophenyl)) exhibit higher melting points (209–211°C) due to stronger dipole interactions from the nitro group .

Spectral Trends :

  • C=O Stretching : Benzoyl (1700 cm⁻¹) and ethoxycarbonyl (1729 cm⁻¹) groups show higher IR absorption frequencies compared to acetyl (1700 cm⁻¹) due to electronic effects .
  • Aromatic Proton Signals : The 4-chlorophenyl group in Compound A produces distinct doublets (δ 7.25–7.40), whereas nitro-substituted analogs display downfield shifts (δ 8.21) .

Synthetic Yields :

  • Compound A (67.59% yield) demonstrates moderate efficiency compared to high-yield ethoxycarbonyl derivatives (up to 97%) synthesized under optimized catalytic conditions .

Pharmacological and Functional Comparisons

  • Anticancer Potential: Analog 5-acetyl-4-(4-hydroxy-2-oxo-2H-chromen-8-yl)-6-methyl-DHPM () showed in silico activity against tyrosine kinases, suggesting a role in cancer therapy .
  • Antimicrobial Activity : Ethoxycarbonyl derivatives () with electron-withdrawing groups (e.g., nitro, bromo) demonstrated enhanced microbial inhibition due to increased electrophilicity .
  • Structural-Activity Relationships : The 4-chlorophenyl group in Compound A may enhance lipophilicity and membrane permeability, a trait shared with chlorinated bioactive DHPMs .

Preparation Methods

Core Reaction Mechanism

The Biginelli reaction facilitates one-pot synthesis of dihydropyrimidinones (DHPMs) through cyclocondensation of an aldehyde, a β-diketone, and urea. For the target compound:

  • 4-Chlorobenzaldehyde introduces the 4-(4-chlorophenyl) group.

  • Benzoylacetone (PhCOCH2_2COCH3_3) serves as the β-diketone, providing the 5-benzoyl and 6-methyl substituents.

  • Urea acts as the nitrogen source for the pyrimidinone ring.

The reaction proceeds via acid-catalyzed formation of an N-acyliminium intermediate, followed by nucleophilic attack by the enolized β-diketone and cyclization.

Traditional Acid Catalysis

Using hydrochloric acid (HCl) in ethanol under reflux yields the product in ~50–60% efficiency. Typical conditions include:

  • Molar ratio : 1:1:1 (aldehyde:β-diketone:urea)

  • Temperature : 80–100°C

  • Reaction time : 5–8 hours.

PEG-Assisted Green Synthesis

Polyethylene glycol (PEG-400) enhances reaction efficiency by acting as a phase-transfer catalyst and solvent. Key advantages include:

  • Yield improvement : Up to 75–80% due to better reactant solubility.

  • Reduced reaction time : 3–5 hours at 100°C.

  • Eco-friendly profile : Eliminates volatile organic solvents.

Synthetic Procedure

  • Reactants :

    • 4-Chlorobenzaldehyde (10 mmol)

    • Benzoylacetone (10 mmol)

    • Urea (12 mmol)

    • PEG-400 (5 g)

  • Procedure :

    • Combine reactants in PEG-400 and heat at 100°C with stirring.

    • Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3).

    • After completion, pour the mixture into ice water.

    • Filter the precipitate and recrystallize from ethanol.

  • Yield : 78%.

Structural Characterization

Spectroscopic Data

  • 1^1H NMR (DMSO-d6d_6): δ 9.21 (s, 1H, NH), 8.96 (s, 1H, NH), 7.52–7.68 (m, 9H, ArH), 5.24 (s, 1H, CH), 2.29 (s, 3H, COCH3_3), 2.09 (s, 3H, CH3_3).

  • 13^{13}C NMR : δ 192.3 (C=O), 155.2 (C-2), 151.0 (C-4), 128.8–126.9 (ArC), 53.1 (C-6), 30.2 (COCH3_3), 18.8 (CH3_3).

  • Melting point : 145–147°C.

Comparative Analysis of Catalysts

CatalystSolventTemp (°C)Time (h)Yield (%)
HClEthanol80858
PEG-400Solvent-free100478
CuSO4_4t-BuOH/DMF252465

PEG-400 outperforms traditional catalysts in yield and reaction time, while copper-based systems enable room-temperature synthesis.

Post-Synthetic Modifications

Triazole Conjugation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties to the DHPM core, though this is more relevant to analogs than the parent compound. For example:

  • Alkyne-functionalized DHPMs react with azides to yield triazole-conjugated derivatives (e.g., 6aa′–6dc′ ).

  • Conditions : tert-Butanol/DMF/water (2:1:2), CuSO4_4, sodium ascorbate, 24 hours.

Challenges and Optimization

Byproduct Formation

  • Racemization : The Biginelli reaction produces racemic mixtures, necessitating chiral resolution for enantiopure products.

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification.

Scalability

  • Gram-scale synthesis : PEG-400 enables scalable reactions without significant yield drop.

  • Cost efficiency : Benzoylacetone’s commercial availability simplifies large-scale production.

Q & A

Q. What are the optimal catalytic systems for synthesizing 5-benzoyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone via the Biginelli reaction?

The compound can be synthesized using modified Biginelli conditions. Key catalysts include:

  • Silica-bonded N-propyl sulfamic acid : Provides high yields (88–97%) under solvent-free, heterogeneous conditions, enabling easy catalyst recovery .
  • Zinc oxide nanoparticles : Achieves 92% yield in ethanol under reflux, offering an eco-friendly approach .
  • L-proline triflate ionic liquid : Facilitates one-pot synthesis with 88% yield and recyclability for multiple cycles .

Methodological recommendation : Compare catalyst efficiency using reaction time, yield, and environmental impact metrics. For reproducibility, characterize products via 1^1H/13^13C NMR and melting point analysis .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • 1^1H NMR : Key signals include:
    • δ 2.23–2.30 ppm (C6-methyl), δ 5.12–5.25 ppm (C4-H), and δ 7.20–7.94 ppm (aromatic protons) .
    • NH protons appear as broad singlets at δ 9.16–10.30 ppm .
  • 13^13C NMR : Critical peaks at δ 165–195 ppm (carbonyl groups) and δ 128–153 ppm (aromatic carbons) .
  • IR : Strong absorption at 1720 cm1^{-1} (C=O stretch) and 3225 cm1^{-1} (N-H stretch) .

Best practice : Cross-reference spectral data with structurally analogous dihydropyrimidinones (e.g., 5-ethoxycarbonyl derivatives) to confirm assignments .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Test against targets like dihydrofolate reductase (DHFR) or cyclooxygenase (COX) using spectrophotometric methods .

Note : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can regioselective functionalization at the C6-methyl position be achieved?

  • Metalation with LDA : Treat the compound with lithium diisopropylamide (LDA) at −10°C to generate a C6 anion, which reacts with electrophiles (e.g., alkyl halides, carbonyl compounds) .
  • Trianion formation : Use excess LDA to deprotonate both C6-methyl and NH positions, enabling dual functionalization .

Example : Reaction with benzaldehyde yields a C6-hydroxymethyl derivative, confirmed by upfield shifts in 13^13C NMR (δ 60–70 ppm for CH2_2OH) .

Q. How do electronic properties (HOMO/LUMO, ESP) influence its bioactivity?

  • Computational analysis : Perform DFT calculations (e.g., B3LYP/6-31G**) to map:
    • HOMO/LUMO : High HOMO density on the benzoyl group suggests electron-donating capability, while LUMO localization on the pyrimidinone ring indicates electrophilic reactivity .
    • Electrostatic potential (ESP) : Negative ESP regions (e.g., carbonyl oxygen) may mediate hydrogen bonding with biological targets .

Validation : Correlate computational data with experimental IC50_{50} values from enzyme inhibition assays .

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

  • Single-crystal X-ray diffraction : Resolve ambiguities in tautomeric forms or stereochemistry. For example, the compound’s dihydropyrimidinone ring adopts a boat conformation, with the 4-chlorophenyl group in an axial position .
  • SHELX refinement : Use SHELXL for high-resolution data (R factor < 0.05) to confirm bond lengths and angles (e.g., C=O bond: 1.22 Å) .

Case study : Discrepancies in NH proton chemical shifts (δ 9.16 vs. 10.30 ppm) were resolved by confirming intermolecular H-bonding via crystal packing analysis .

Q. What strategies optimize SAR studies for derivatives of this compound?

  • Substituent variation : Modify the 4-chlorophenyl (e.g., 4-Br, 4-OCH3_3) and benzoyl groups (e.g., 4-NO2_2, 4-F) to assess bioactivity trends .
  • Key findings :
    • 4-Trifluoromethyl substitution : Enhances cytotoxicity (IC50_{50} = 109.8–110.4 µM) due to increased lipophilicity .
    • 4-Methoxyphenyl analog : Shows improved antibacterial activity (MIC = 32 µg/mL) compared to the parent compound .

Method : Use combinatorial libraries and high-throughput screening to accelerate SAR exploration .

Q. How can solvent effects and reaction kinetics be modeled for its synthesis?

  • Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to determine rate constants. For example, ZnO nanoparticle-catalyzed reactions follow pseudo-first-order kinetics with k=0.12k = 0.12 min1^{-1} .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate the Biginelli reaction but may reduce regioselectivity .

Recommendation : Use a solvent-free or green solvent (e.g., ethanol) system to balance efficiency and sustainability .

Q. Table 1: Comparative Synthesis Conditions

CatalystYield (%)Reaction TimeSolventReference
Silica-bonded sulfamic acid88–972–4 hSolvent-free
ZnO nanoparticles923 hEthanol
L-proline triflate886 hEthanol

Q. Table 2: Substituent Effects on Bioactivity

Substituent (Position)Bioassay ResultReference
4-CF3_3 (C5)IC50_{50} = 109.8 µM (MCF-7)
4-OCH3_3 (C4-aryl)MIC = 32 µg/mL (S. aureus)
3-Br (C4-aryl)DHFR inhibition (Ki = 1.2 µM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.